molecular formula C7H2Br2F4O B1410374 1,2-Dibromo-5-fluoro-3-(trifluoromethoxy)benzene CAS No. 1803785-44-5

1,2-Dibromo-5-fluoro-3-(trifluoromethoxy)benzene

Cat. No.: B1410374
CAS No.: 1803785-44-5
M. Wt: 337.89 g/mol
InChI Key: UVIWIBICMBORNK-UHFFFAOYSA-N
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Description

1,2-Dibromo-5-fluoro-3-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable building block in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dibromo-5-fluoro-3-(trifluoromethoxy)benzene typically involves the bromination and fluorination of a suitable benzene derivative. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve multi-step processes that ensure high yield and purity. Techniques such as Suzuki-Miyaura coupling, which utilizes boron reagents, are often employed to introduce the trifluoromethoxy group efficiently .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dibromo-5-fluoro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atoms .

Scientific Research Applications

1,2-Dibromo-5-fluoro-3-(trifluoromethoxy)benzene has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1,2-Dibromo-5-fluoro-3-(trifluoromethoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological systems. The bromine and fluorine atoms contribute to the compound’s reactivity and binding affinity to specific targets .

Comparison with Similar Compounds

  • 1,3-Dibromo-5-fluorobenzene
  • 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene
  • 1,2-Dibromo-5-fluoro-3-(trifluoromethyl)benzene

Uniqueness: 1,2-Dibromo-5-fluoro-3-(trifluoromethoxy)benzene is unique due to the presence of both bromine and fluorine atoms along with the trifluoromethoxy group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications .

Properties

IUPAC Name

1,2-dibromo-5-fluoro-3-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2F4O/c8-4-1-3(10)2-5(6(4)9)14-7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIWIBICMBORNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)(F)F)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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